molecular formula C21H19F3N2O2 B11637963 Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11637963
M. Wt: 388.4 g/mol
InChI Key: IAZNOABSNCWRKN-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with an α-ketoester in the presence of a base.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate: shares similarities with other quinoline derivatives such as chloroquine and quinine.

    Trifluoromethylated compounds: Similar to other compounds with trifluoromethyl groups, which are known for their enhanced biological activity and stability.

Uniqueness

  • The combination of the quinoline core with a trifluoromethyl group and an ester functionality makes this compound unique. This structural combination enhances its potential biological activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19F3N2O2

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 6,8-dimethyl-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate

InChI

InChI=1S/C21H19F3N2O2/c1-4-28-20(27)17-11-25-18-13(3)8-12(2)9-16(18)19(17)26-15-7-5-6-14(10-15)21(22,23)24/h5-11H,4H2,1-3H3,(H,25,26)

InChI Key

IAZNOABSNCWRKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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